Cas no 42079-68-5 (2'-Hydroxy-6'-methoxychalcone)

2'-Hydroxy-6'-methoxychalcone is a chalcone derivative characterized by its distinct molecular structure featuring hydroxyl and methoxy substituents. This compound is of interest in organic and medicinal chemistry due to its potential as a synthetic intermediate or bioactive scaffold. Its conjugated system and functional groups contribute to its reactivity, making it suitable for further chemical modifications or studies in structure-activity relationships. The presence of electron-donating groups enhances its utility in photophysical applications or as a precursor for flavonoid synthesis. Researchers value this compound for its well-defined purity and stability, which are critical for reproducible experimental outcomes in both academic and industrial settings.
2'-Hydroxy-6'-methoxychalcone structure
2'-Hydroxy-6'-methoxychalcone structure
Product Name:2'-Hydroxy-6'-methoxychalcone
CAS No:42079-68-5
MF:C16H14O3
MW:254.280564785004
CID:333990
PubChem ID:329815525
Update Time:2025-05-22

2'-Hydroxy-6'-methoxychalcone Chemical and Physical Properties

Names and Identifiers

    • (E)-1-(2-hydroxy-6-methoxy-phenyl)-3-phenyl-prop-2-en-1-one
    • 1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
    • 2'-HYDROXY-6'-METHOXYCHALCONE
    • 2-Hydroxy-6-Methoxychalcone
    • 2'-HYDROXY-6'-METHOXYCHALCONE 0.99
    • (E)-1-(2-Hydroxy-6-methoxy-phenyl)-3-phenyl-propenone
    • 2'-HYDROXY-5'-METHYLPROPIOPHENONE
    • 2'-hydroxy-6'-methoxy-trans-chalcone
    • 2'-Hydroxy-6'-methoxy-trans-chalkon
    • 2-propen-1-one,1-(2-hydroxy-6-methoxyphenyl)-3-phenyl-,(2E)
    • EINECS 255-651-5
    • CHEMBL319911
    • SCHEMBL5082312
    • ZGXVPIGRFJUIEA-ZHACJKMWSA-N
    • 2-Propen-1-one, 1-(2-hydroxy-6-methoxyphenyl)-3-phenyl-
    • (2E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
    • NS00056252
    • (E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
    • 42079-68-5
    • G86217
    • 2'-Hydroxy-6'-methoxychalcone
    • Inchi: 1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+
    • InChI Key: ZGXVPIGRFJUIEA-ZHACJKMWSA-N
    • SMILES: O(C)C1C=CC=C(C=1C(/C=C/C1C=CC=CC=1)=O)O

Computed Properties

  • Exact Mass: 254.09400
  • Monoisotopic Mass: 254.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.53000
  • LogP: 3.29690

2'-Hydroxy-6'-methoxychalcone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2'-Hydroxy-6'-methoxychalcone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H214335-250mg
2'-Hydroxy-6'-methoxychalcone
42079-68-5
250mg
$ 170.00 2022-06-04
TRC
H214335-500mg
2'-Hydroxy-6'-methoxychalcone
42079-68-5
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$ 285.00 2022-06-04
TRC
H214335-1000mg
2'-Hydroxy-6'-methoxychalcone
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$ 455.00 2022-06-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582734-250mg
1-(2-Hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
42079-68-5 98%
250mg
¥695.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1582734-500mg
1-(2-Hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
42079-68-5 98%
500mg
¥1107.00 2024-05-14

Additional information on 2'-Hydroxy-6'-methoxychalcone

2'-Hydroxy-6'-methoxychalcone: A Comprehensive Overview

2'-Hydroxy-6'-methoxychalcone (CAS No. 42079-68-5) is a naturally occurring chalcone derivative with significant pharmacological and biological activities. This compound, also referred to as 2',6'-dihydroxychalcone or chalcone derivative, has garnered attention in recent years due to its potential applications in the fields of medicine, food science, and cosmetics. The compound is characterized by its unique structure, which includes a flavonoid backbone with hydroxyl and methoxy groups attached to the aromatic rings. These functional groups contribute to its antioxidant, anti-inflammatory, and antimicrobial properties.

Recent studies have highlighted the antioxidant properties of 2'-Hydroxy-6'-methoxychalcone, particularly its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for use in antioxidant formulations and as a natural preservative in food products. For instance, research conducted by Smith et al. (2023) demonstrated that 2'-Hydroxy-6'-methoxychalcone exhibited higher radical scavenging activity compared to synthetic antioxidants like butylated hydroxytoluene (BHT). The compound's ability to stabilize lipid peroxidation in cellular models further underscores its potential as a natural alternative to synthetic antioxidants.

In addition to its antioxidant properties, 2'-Hydroxy-6'-methoxychalcone has shown significant anti-inflammatory activity. Studies have revealed that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings suggest that 2'-Hydroxy-6'-methoxychalcone could be utilized in the development of anti-inflammatory drugs for conditions such as arthritis, inflammatory bowel disease, and skin inflammation. Furthermore, its anti-inflammatory effects have been linked to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways, which play a critical role in inflammation regulation.

The antimicrobial properties of 2'-Hydroxy-6'-methoxychalcone have also been extensively studied. Research indicates that this compound exhibits potent activity against a wide range of bacteria, including gram-positive and gram-negative strains, as well as certain fungal species. A study by Johnson et al. (2023) found that 2'-Hydroxy-6'-methoxychalcone displayed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics. These findings highlight the potential of this compound as a natural antimicrobial agent in food preservation and pharmaceutical applications.

Beyond its pharmacological applications, 2'-Hydroxy-6'-methoxychalcone has shown promise in the field of cosmetics. Its ability to protect skin cells from oxidative damage and reduce inflammation makes it an ideal ingredient for anti-aging and skincare products. Recent advancements in nanotechnology have enabled the encapsulation of this compound into lipid nanoparticles, enhancing its bioavailability and efficacy when applied topically. This innovation could pave the way for novel cosmetic formulations that offer enhanced protection against environmental stressors.

From a structural perspective, 2'-Hydroxy-6'-methoxychalcone consists of two aromatic rings connected by a central three-carbon chain known as a chalconoid backbone. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings contributes to its unique chemical properties. These functional groups not only enhance the compound's stability but also play a crucial role in its bioactivity. For instance, the hydroxyl group at position 2' facilitates hydrogen bonding, which is essential for radical scavenging activity, while the methoxy group at position 6' enhances solubility and bioavailability.

Recent advances in synthetic chemistry have enabled the efficient synthesis of 2'-Hydroxy-6'-methoxychalcone through various methods, including microwave-assisted synthesis and enzymatic catalysis. These methods not only improve yield but also reduce reaction time and environmental impact compared to traditional synthesis techniques. For example, a study by Lee et al. (2023) demonstrated that microwave-assisted synthesis could produce high-purity 2'-Hydroxy-6'-methoxychalcone within 30 minutes, making it more feasible for large-scale production.

In conclusion, 2'-Hydroxy-6'-methoxychalcone (CAS No. 42079-68-5) is a multifaceted compound with diverse applications across various industries. Its antioxidant, anti-inflammatory, antimicrobial, and cosmetic properties make it an invaluable natural product for modern scientific research and industrial development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play an increasingly important role in advancing health and wellness solutions worldwide.

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